molecular formula C6H13NO2 B3051715 Pyrrolidine, acetate CAS No. 35574-23-3

Pyrrolidine, acetate

Cat. No. B3051715
CAS RN: 35574-23-3
M. Wt: 131.17 g/mol
InChI Key: NCHPDGCQTUJYKK-UHFFFAOYSA-N
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Description

Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents . Pyrrolidine acetate is a derivative of pyrrolidine .


Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . The reaction is carried out in the liquid phase in a continuous tube- or tube bundle reactor . The product is obtained after multistage purification and separation by extractive and azeotropic distillation .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine is used as a building block in the synthesis of more complex organic compounds . It is used to activate ketones and aldehydes toward nucleophilic addition by formation of enamines .


Physical And Chemical Properties Analysis

Pyrrolidine is a colorless to pale yellow, pungent-smelling liquid, highly soluble in water and various organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .

Scientific Research Applications

Synthesis of Alicyclic Ring-Fused Benzimidazoles and Anti-Tumor Agents

Pyrrolidine, in combination with ethyl acetate, has been used in an environmentally-friendly synthesis method for alicyclic ring-fused benzimidazoles, which are potential anti-tumor agents. This method avoids the need for organic-aqueous extraction and chromatography, making it a greener and more cost-effective approach (Sweeney, Gurry, Keane, & Aldabbagh, 2017).

Role in Redox-Neutral Amine C-H Functionalization

Pyrrolidine has been utilized in a redox-neutral α-amidation process with concurrent N-alkylation when reacting with aromatic aldehydes and isocyanides. This process, promoted by acetic acid, represents a new variant of the Ugi reaction (Zhu & Seidel, 2016).

Formation of Biologically Active Compounds

Pyrrolidine derivatives have been synthesized, which are crucial in the formation of biologically active compounds. For instance, methyl (3R,3'S)-1',1''-dimethyl-2,2''-dioxodispiro[indoline-3,2'-pyrrolidine-3',3''-indoline]-4'-carboxylate features a pyrrolidine ring adopting an extended conformation, which is integral to its biological activity (Ganesh, Yuvaraj, Divakara, Reddy, & Subbiahpandi, 2012).

Electrochemical Ring-Contraction for Pharmaceutical Intermediates

An innovative electrochemical ring-contraction of Hantzsch ester and its derived pyridine to polysubstituted pyrrole has been developed. This process, which involves the extrusion of ethyl acetate out of the pyridine ring, can be utilized for producing pharmaceutical intermediates, highlighting a unique application of pyrrolidine in pharmaceutical chemistry (Liu, Liu, & Cheng, 2021).

Biosynthesis of Pyrrolidine Alkaloids

Pyrrolidine alkaloids like preussin B, synthesized via a PKS-NRPS hybrid biosynthetic pathway involving acetate and L-phenylalanine, exhibit significant biological activity. These compounds are isolated from culture extracts of fungi and have potential applications in biomedicine (Fukuda, Sudoh, Tsuchiya, Okuda, & Igarashi, 2014).

Dual Platinum and Pyrrolidine Catalysis in Organic Synthesis

A dual platinum- and pyrrolidine-catalyzed process has been developed for the direct alkylation of allylic alcohols. This method, which also utilizes acetic acid, produces monoallylation products with high selectivity, demonstrating pyrrolidine's role in enhancing catalytic efficiency in organic synthesis (Shibuya, Lin, Nakahara, Mashima, & Ohshima, 2014).

Facilitating Fluorescent Screening in Organocatalysis

Pyrrolidine-acetic acid bifunctional catalysts have been identified as effective for direct catalytic aldol reactions. These catalysts were selected through a new fluorescent detection system for carbon-carbon bond formation, demonstrating pyrrolidine's utility in facilitating efficient catalytic processes (Mase, Tanaka, & Barbas, 2003).

Novel Lewis Acid Catalysis

Pyrrolidine has been used in Lewis acid-catalyzed reactions for the synthesis of pyrrolidine and tetrahydroquinoline derivatives. This demonstrates its utility in facilitating diverse chemical transformations, contributing significantly to the field of organic synthesis (Lu & Shi, 2007).

Safety And Hazards

Pyrrolidine is highly flammable, harmful, corrosive, and a possible mutagen . It is recommended to work under a hood, avoid inhaling the substance/mixture, and avoid generation of vapors/aerosols . It is also advised to keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name

acetic acid;pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.C2H4O2/c1-2-4-5-3-1;1-2(3)4/h5H,1-4H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHPDGCQTUJYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452887
Record name Pyrrolidine, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine, acetate

CAS RN

35574-23-3
Record name Pyrrolidine, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
DW Fuhlhage, CA VanderWerf - Journal of the American Chemical …, 1958 - ACS Publications
… To this solution there was added slowly, so that the temperature was kept below 5, a solution of pyrrolidine acetate previously prepared by the slow addition of 41.7 ml. (0.500 mole) …
Number of citations: 78 pubs.acs.org
T HARAYAMA, M OHTANI, M OKI… - Chemical and …, 1973 - jstage.jst.go.jp
… or IIIb using excess pyrrolidine acetate in abs. MeOH afforded selectively Va or Vb which is … Thus, the dialdehyde (Illa) Was treated with excess of pyrrolidine acetate in absolute …
Number of citations: 17 www.jstage.jst.go.jp
T Duelfer, D Gala - Journal of Labelled Compounds and …, 1991 - Wiley Online Library
… Methyl 2-phenylamino-3-pyridine carboxylate, 2, was synthesized from 2-chloronicotinic acid as described previously (2,5), ethyl 1 pyrrolidine acetate was purchased from Aldrich …
K Sivakumar, HK Fun, JK Ray, BC Roy… - … Section C: Crystal …, 1995 - scripts.iucr.org
The chlorophenyl ring, thiophene ring and the ac-etate side chain of the title ester, methyl 1-(4-chlorophenyl)-5-oxo-3/%(2-thienyl)-2a-pyrrolidine-acetate, C17H16C1NO3S, are …
Number of citations: 3 scripts.iucr.org
S Manfredini, D Simoni, V Zanirato, A Casolari - Tetrahedron letters, 1988 - Elsevier
Ethyl 2,4-dioxoalkanoates react chemoselectively with pyrrolidine acetate at the more electrophilic C-2 carbonyl, producing enaminone esters which on reduction with NaCNBH 4 …
Number of citations: 21 www.sciencedirect.com
RB Morin, DO Spry, KL Hauser, RA Mueller - Tetrahedron Letters, 1968 - Elsevier
… Treatment of S with alkali, pyrrolidine, or pyrrolidine acetate gave 2 in good yield instead of … The reaction of gwith pyrrolidine acetate gave the cr,8unsaturated aldehyde 15. Treatment of …
Number of citations: 8 www.sciencedirect.com
MO Adeoye-Isijola, SG Jonathan… - Molecular Biology …, 2021 - Springer
… that its ethanol extract has 25 bioactive compounds with 9,12-Octadecadienoic acid, ethyl ester having the highest percentage of 43.32% as well as methyl-2-oxo-1-pyrrolidine acetate …
Number of citations: 11 link.springer.com
WB Cowden - Australian journal of chemistry, 1985 - CSIRO Publishing
… With pyrrolidine acetate considerable decomposition took place, and although a new … 6-Amino-2-methylthiopyrimidin-4(3 H)-one (5.0 g, 3 1 -8 mmol) was heated in pyrrolidine acetate (…
Number of citations: 3 www.publish.csiro.au
TB Patrick, TT Wu - The Journal of Organic Chemistry, 1978 - ACS Publications
Results Photolysis of 1 in THF and THT. Photolysis of 1 in THF gave N2, Hg, and ethyl a-(tetrahydrofuranyl) acetate (2). Compound 2 was formed in good yield but was not isolatedin a …
Number of citations: 18 pubs.acs.org
PG Baraldi, S Manfredini, GP Pollini, R Romagnoli… - Tetrahedron letters, 1992 - Elsevier
… react chemoselectively with pyrrolidine acetate to form a-enamino-y-ketoesters, which can be transformed into y-oxoacrylates through reduction with NaCNBH3 followed by pyrrolidine …
Number of citations: 13 www.sciencedirect.com

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